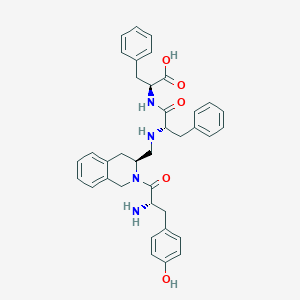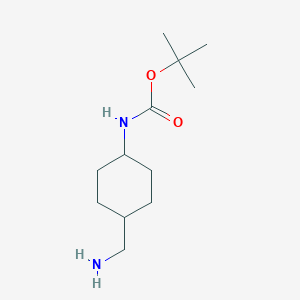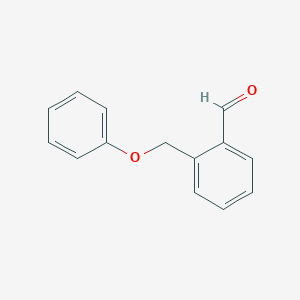
TIPP-psi
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TIPP-psi (Tyr-Tic-Phe-Phe-OH) is a synthetic peptide that has been extensively studied for its potential applications in the field of pain management. It belongs to the class of opioid peptides and has been shown to have high affinity and selectivity for the mu-opioid receptor. TIPP-psi has been found to be highly effective in reducing pain, with fewer side effects compared to traditional opioids.
作用機序
TIPP-psi exerts its effects by binding to the mu-opioid receptor, which is located in the brain and spinal cord. This binding leads to the activation of a signaling pathway that results in the inhibition of pain signals. TIPP-psi has been shown to have high affinity and selectivity for the mu-opioid receptor, which makes it highly effective in reducing pain.
Biochemical and Physiological Effects
TIPP-psi has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain by inhibiting the release of neurotransmitters involved in pain signaling. TIPP-psi has also been shown to produce analgesia without producing respiratory depression, which is a common side effect of traditional opioids.
実験室実験の利点と制限
One of the main advantages of TIPP-psi is its high selectivity for the mu-opioid receptor, which makes it highly effective in reducing pain with fewer side effects. TIPP-psi has also been found to have a longer duration of action compared to traditional opioids. However, one of the limitations of TIPP-psi is that it is relatively expensive to synthesize, which may limit its widespread use in research.
将来の方向性
There are several future directions for the research on TIPP-psi. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of the potential use of TIPP-psi in the treatment of drug addiction and depression. Additionally, further studies are needed to determine the long-term safety and efficacy of TIPP-psi in humans.
Conclusion
TIPP-psi is a synthetic peptide that has been extensively studied for its potential applications in pain management. It has been shown to be highly effective in reducing pain with fewer side effects compared to traditional opioids. TIPP-psi exerts its effects by binding to the mu-opioid receptor, which is located in the brain and spinal cord. It has a range of biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on TIPP-psi, including the development of more efficient synthesis methods and the investigation of its potential use in the treatment of drug addiction and depression.
合成法
TIPP-psi is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves sequentially adding amino acids to a growing peptide chain, with each amino acid protected by a specific group to prevent unwanted reactions. After the peptide chain is complete, the protecting groups are removed, and the peptide is purified. The SPPS method is highly efficient and allows for the synthesis of large quantities of peptides with high purity.
科学的研究の応用
TIPP-psi has been extensively studied for its potential applications in pain management. It has been shown to be highly effective in reducing pain in animal models and has fewer side effects compared to traditional opioids. TIPP-psi has also been investigated for its potential use in the treatment of drug addiction and depression.
特性
CAS番号 |
159992-07-1 |
|---|---|
製品名 |
TIPP-psi |
分子式 |
C37H40N4O5 |
分子量 |
620.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinolin-3-yl]methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C37H40N4O5/c38-32(19-27-15-17-31(42)18-16-27)36(44)41-24-29-14-8-7-13-28(29)22-30(41)23-39-33(20-25-9-3-1-4-10-25)35(43)40-34(37(45)46)21-26-11-5-2-6-12-26/h1-18,30,32-34,39,42H,19-24,38H2,(H,40,43)(H,45,46)/t30-,32-,33-,34-/m0/s1 |
InChIキー |
RPKMHCAOERKVEC-DYTOPAQESA-N |
異性体SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)CN[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |
SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O |
正規SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O |
同義語 |
H-Tyr-Tic-psi(CH2NH)Phe-Phe-OH TIPP(psi) tyrosyl-tetrahydroisoquinolinecarbonyl-psi(methylamino)phenylalanyl-phenylalanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)


![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)


![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)




![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
